AZD6738

Descripción general

Descripción

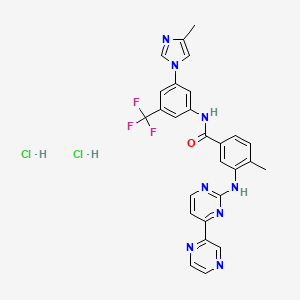

Ceralasertib, also known as AZD6738, is an orally available inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR) that is apical in the cellular response to DNA damage, especially replication stress . It is being clinically evaluated as a potential cancer treatment in advanced solid tumors .

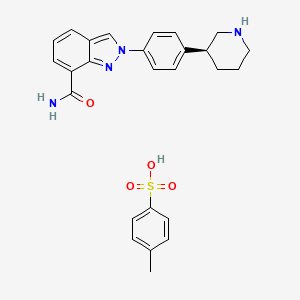

Molecular Structure Analysis

The molecular formula of Ceralasertib is C20H24N6O2S . Unfortunately, the specific molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis

Ceralasertib has been shown to modulate CHK1 phosphorylation and induce ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair .Physical And Chemical Properties Analysis

Ceralasertib has a molecular weight of 412.51 . It is soluble in DMSO and ethanol .Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Ceralasertib ha mostrado resultados prometedores en el tratamiento de tumores sólidos avanzados. Se ha estudiado en combinación con carboplatino, un fármaco quimioterapéutico, en pacientes con tumores sólidos avanzados . El estudio informó la seguridad, tolerabilidad, dosis máxima tolerada (DMT), dosis recomendada para la fase II (DR2D), perfil farmacocinético/farmacodinámico y actividad antitumoral preliminar de ceralasertib en combinación con carboplatino .

Modulación de la respuesta al daño del ADN

Ceralasertib es un potente e inhibitor selectivo biodisponible por vía oral de la cinasa ataxia telangiectasia y Rad3 relacionada (ATR) . ATR se activa en respuesta a horquillas de replicación de ADN detenidas para promover los puntos de control del ciclo celular G2-M y el reinicio de la horquilla . Se ha descubierto que ceralasertib modula la fosforilación de CHK1 e induce la señalización dependiente de ATM (pRAD50) y el marcador de daño del ADN γH2AX .

Inhibición de la replicación inducida por rotura y la reparación por recombinación homóloga

La sensibilidad in vitro a AZD6738 se elevó en, pero no fue exclusiva de, las células con defectos en la vía ATM o que albergan posibles impulsores de estrés replicativo como la amplificación de CCNE1 . Esto se tradujo en actividad antitumoral in vivo, con el control tumoral que requirió dosificación continua y exposiciones plasmáticas libres .

Eficacia combinatoria con otros agentes

This compound mostró eficacia combinatoria con agentes asociados con el estancamiento y el colapso de la horquilla de replicación, como carboplatino e irinotecán, y el inhibidor de PARP olaparib . Estas combinaciones requirieron optimización de la dosis y los horarios in vivo y mostraron una actividad antitumoral superior a dosis más bajas en comparación con las necesarias para la monoterapia

Mecanismo De Acción

Target of Action

Ceralasertib, also known as AZD6738, is a potent and selective orally bioavailable inhibitor of the serine/threonine protein kinase Ataxia Telangiectasia and Rad3 related (ATR) . ATR is crucial for the DNA damage response (DDR) in human cells .

Mode of Action

ATR is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . Ceralasertib inhibits ATR, thereby suppressing the replication stress response induced by DNA damage in the S-phase of the cell cycle in tumor cells .

Biochemical Pathways

Ceralasertib modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair . Sensitivity to Ceralasertib is elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .

Pharmacokinetics

Ceralasertib is quickly absorbed with a maximum concentration time (tmax) of approximately 1 hour . It has a terminal plasma half-life of 8-11 hours , indicating that the compound remains in the body for a significant period, allowing for sustained action.

Result of Action

Ceralasertib has shown antitumor activity both as a monotherapy and in combination with other agents such as carboplatin and irinotecan . Upregulation of pRAD50, indicative of ATM activation, was observed in tumor biopsies during Ceralasertib treatment . In a clinical study, two patients with absent or low ATM or SLFN11 protein expression achieved confirmed RECIST v1.1 partial responses .

Action Environment

The action of Ceralasertib can be influenced by various environmental factors. For instance, in vitro experiments demonstrate that Ceralasertib has pro-immunogenic effects on multiple cell types of the tumor microenvironment, which may contribute to the therapeutic benefit of Ceralasertib when combined with durvalumab in patients . Furthermore, the efficacy of Ceralasertib can be affected by the genetic makeup of the tumor cells, such as the presence of ATM pathway defects or CCNE1 amplification .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ceralasertib interacts with the ATR kinase, which is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . It modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .

Cellular Effects

Ceralasertib has been shown to exert antitumor activity as a monotherapy and in combination with chemotherapy and the PARP inhibitor Olaparib . It has been found to modulate CHK1 phosphorylation, induce ATM-dependent signaling (pRAD50), and the DNA damage marker γH2AX . In vitro sensitivity to Ceralasertib was elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .

Molecular Mechanism

The molecular mechanism of Ceralasertib involves the inhibition of ATR kinase, which is activated in response to stalled DNA replication forks . This leads to the modulation of CHK1 phosphorylation and the induction of ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .

Temporal Effects in Laboratory Settings

In laboratory settings, Ceralasertib has shown to exert its effects over time. Tumor control required continuous dosing and free plasma exposures, which correlated with induction of pCHK1, pRAD50, and γH2AX . The complex non-linear behavior of Ceralasertib PK in mice was due to pre-systemic saturation and which is recapitulated clinically at low doses .

Dosage Effects in Animal Models

In animal models, the effects of Ceralasertib vary with different dosages. Tumor regressions required at least 2 days of daily dosing of Ceralasertib concurrent with carboplatin, while twice daily dosing was required following irinotecan . Complete tumor regression was achieved with 3 to 5 days of daily Ceralasertib per week concurrent with Olaparib .

Metabolic Pathways

Ceralasertib is involved in the ATR kinase pathway, which is a part of the larger DNA damage response pathway . The metabolic pathways of Ceralasertib involve its interaction with the ATR kinase and its role in modulating the cell cycle checkpoints and DNA damage response .

Transport and Distribution

Ceralasertib is quickly absorbed with a terminal plasma half-life of 8-11 hours . Studies of tumor and tissue distribution found rapid and extensive drug distribution to most tissues except brain and spinal cord .

Subcellular Localization

As an inhibitor of ATR kinase, Ceralasertib likely localizes to the nucleus where ATR kinase exerts its function in response to DNA damage . More specific studies are needed to confirm the exact subcellular localization of Ceralasertib.

Propiedades

| { "Design of Synthesis Pathway": "The synthesis of Ceralasertib involves the reaction of starting materials to form the final product through a series of chemical transformations. The pathway involves the use of several reagents and catalysts to achieve the desired product.", "Starting Materials": [ "4-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoic acid", "Morpholine", "2-Amino-6-chloropurine", "Dimethyl sulfoxide", "Sodium hydroxide", "Triethylamine", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoic acid is reacted with morpholine and 2-amino-6-chloropurine in the presence of dimethyl sulfoxide and sodium hydroxide to form an intermediate.", "Step 2: The intermediate is then treated with triethylamine and N,N-diisopropylethylamine to form a new intermediate.", "Step 3: The new intermediate is then reacted with N,N-dimethylformamide and diethyl ether to form the final product, Ceralasertib.", "Step 4: The final product is purified and isolated using water and other appropriate solvents." ] } | |

Número CAS |

1352226-88-0 |

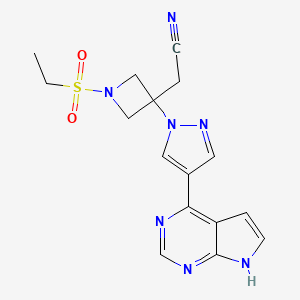

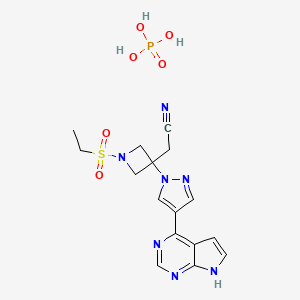

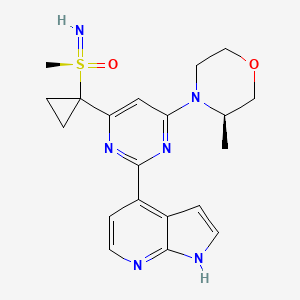

Fórmula molecular |

C20H24N6O2S |

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1 |

Clave InChI |

OHUHVTCQTUDPIJ-GFVSTMSQSA-N |

SMILES isomérico |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |

SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

SMILES canónico |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Apariencia |

white solid powder |

Pureza |

> 98% |

Sinónimos |

AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)